1-Ethyl-2-methylquinolinium

Thermal Analysis Purity Assessment Chemical Synthesis

1-Ethyl-2-methylquinolinium iodide is the essential precursor for carbocyanine dyes like Quinaldine Red. Its defined melting point (244°C) and unique crystallographic properties ensure accurate stoichiometry and high synthetic yields. The iodide counterion uniquely dictates solubility and electrochemical stability; substituting other anions or N‑alkyl groups alters melting point and crystal packing, compromising reproducibility. Ideal as a DSC calibration standard and model system for investigating ionic organic charge‑transfer complexes in the solid state. Procure with the specified counterion and high purity to guarantee batch‑to‑batch consistency in research and manufacturing.

Molecular Formula C12H14N+
Molecular Weight 172.25g/mol
Cat. No. B372601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methylquinolinium
Molecular FormulaC12H14N+
Molecular Weight172.25g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=CC2=CC=CC=C21)C
InChIInChI=1S/C12H14N/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1
InChIKeySLBWCOTYERYRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-methylquinolinium: Technical Specifications and Identity for Scientific Procurement


1-Ethyl-2-methylquinolinium is a quaternary quinolinium cation, most commonly available as its iodide salt (CAS 606-55-3), with the molecular formula C12H14N+ and a molecular weight of 172.25 g/mol for the cation [1]. It is a key precursor in the synthesis of carbocyanine dyes and is known for forming an ionic organic charge-transfer complex with its iodide counterion, which exhibits a distinctive crystal structure [2]. This compound serves as a foundational building block in organic synthesis, materials science, and dye chemistry [3].

Why Generic 1-Ethyl-2-methylquinolinium Salts Are Not Interchangeable in Critical Applications


While 1-ethyl-2-methylquinolinium is available with various counterions (e.g., iodide, tetrafluoroborate, tosylate), simple substitution is not feasible for research or industrial applications requiring precise and reproducible results. The identity of the counterion dictates critical properties such as melting point, solubility, and electrochemical stability . Furthermore, the specific crystalline form and purity of the iodide salt, as a precursor, directly impacts the yield and quality of downstream carbocyanine dyes like Quinaldine Red [1]. The substitution of the ethyl group for a methyl group at the N-1 position (e.g., 1,2-dimethylquinolinium iodide) results in a different molecular weight, altered crystal packing, and consequently, a distinct melting point, which can affect purification and processing . Therefore, procurement based solely on the cation name without specification of the counterion and purity is a significant risk to experimental and manufacturing consistency.

1-Ethyl-2-methylquinolinium Iodide vs. 1,2-Dimethylquinolinium Iodide: A Quantitative Performance and Specification Comparison


Thermal Stability and Purity Assessment: Melting Point Differentiation

The melting point is a critical indicator of purity and identity. 1-Ethyl-2-methylquinolinium iodide exhibits a decomposition melting point of 244 °C (dec.) , whereas its close analog, 1,2-dimethylquinolinium iodide, has a reported boiling point of 250.5 °C at 760 mmHg, with no clear melting point reported, suggesting different thermal behavior and potential purity considerations . This difference is significant for applications requiring thermal processing or for confirming sample identity and purity through differential scanning calorimetry (DSC).

Thermal Analysis Purity Assessment Chemical Synthesis

Structural Determinants of Reactivity: Molecular Weight and Alkyl Chain Length

The molecular weight and the nature of the N-alkyl substituent are fundamental parameters in synthetic planning. 1-Ethyl-2-methylquinolinium iodide has a molecular weight of 299.15 g/mol , while 1,2-dimethylquinolinium iodide has a molecular weight of 285.12 g/mol . This difference of approximately 14 g/mol (one CH2 unit) impacts stoichiometric calculations, molar concentrations, and the physical properties of derived compounds, such as solubility and lipophilicity [1].

Molecular Design Structure-Activity Relationship Synthetic Chemistry

Crystal Structure and Charge-Transfer Properties: A Unique Solid-State Arrangement

The solid-state arrangement of 1-ethyl-2-methylquinolinium iodide is not just an ionic salt but an ionic organic charge-transfer complex. X-ray crystallography reveals that the planar 1-ethyl-2-methylquinolinium cations are stacked in an endless column along the a-axis, with alternating interplanar spacings of 3.4 Å and 3.6 Å [1]. This specific stacking motif, which differs from the packing observed in 1,2-dimethylquinolinium iodide, directly influences its electronic and optical properties, making it a valuable model compound for studying charge-transfer interactions [2].

Crystallography Solid-State Chemistry Materials Science

Optimal Application Scenarios for 1-Ethyl-2-methylquinolinium Iodide Based on Verified Evidence


Precursor for High-Purity Carbocyanine Dye Synthesis

As a primary precursor, 1-ethyl-2-methylquinolinium iodide is essential for the condensation reaction with para-dimethylaminobenzaldehyde to produce Quinaldine Red [1]. The specific melting point of 244 °C and defined molecular weight ensure accurate stoichiometry and predictable reaction kinetics, which are critical for achieving high yields and reproducible dye quality. This is directly supported by its defined melting point and molecular weight, which are key for quality control in the synthesis of this widely used fluorescent dye .

Model Compound for Charge-Transfer Complex Studies

The unique crystal structure, with its alternating interplanar spacings of 3.4 Å and 3.6 Å, makes 1-ethyl-2-methylquinolinium iodide an ideal model system for investigating ionic organic charge-transfer complexes in the solid state [2]. This application is based on the precise crystallographic data, which is not available for many of its close analogs, allowing researchers to correlate structural features with electronic and optical properties [3].

Reference Standard for Thermal Analysis and Purity Verification

With a well-defined decomposition melting point of 244 °C , 1-ethyl-2-methylquinolinium iodide serves as a reliable reference standard for calibrating differential scanning calorimetry (DSC) instruments and for verifying the purity of batches from different suppliers. The distinct thermal behavior compared to the 1,2-dimethylquinolinium analog provides a clear, quantitative metric for identity and quality assurance in procurement and analytical laboratories.

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